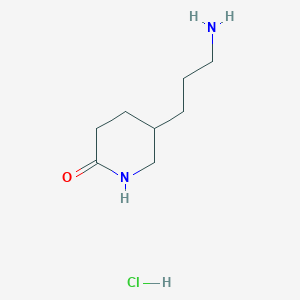![molecular formula C9H11N3S B13562717 Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another approach uses hydrazonoyl halides as precursors to synthesize a series of thiazole and pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and copper iodide . Reaction conditions often involve the use of ethanol, triethylamine, and microwave irradiation .
Major Products Formed
The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit significant biological activities .
Aplicaciones Científicas De Investigación
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It shows promise as an anticancer agent, particularly against breast cancer cell lines.
Industry: It can be used in the development of new drugs and agrochemicals.
Mecanismo De Acción
The mechanism of action of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist . The compound’s structure allows it to interact with a wide range of receptor targets, contributing to its diverse pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A core structural motif present in many natural products and drugs.
Pyridine: A significant class of organic compounds with various pharmacological effects.
Thiazolo[4,5-b]pyridines: These compounds exhibit high antioxidant, antimicrobial, and antitumor activities.
Uniqueness
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to its combined thiazole and pyridine structure, which enhances its pharmacological potential and synthetic versatility .
Propiedades
Fórmula molecular |
C9H11N3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H11N3S/c1-4-5(2)7-8(11-6(4)3)12-9(10)13-7/h1-3H3,(H2,10,11,12) |
Clave InChI |
VPJGQKRRLMVBPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N=C1C)N=C(S2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B13562634.png)

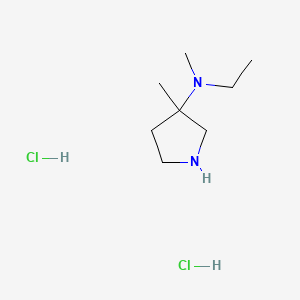
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid](/img/structure/B13562661.png)
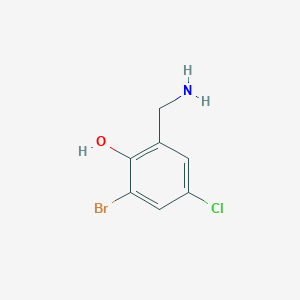
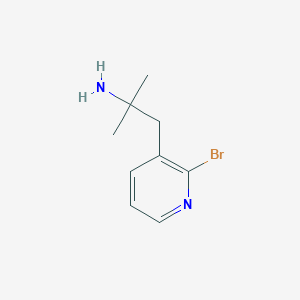
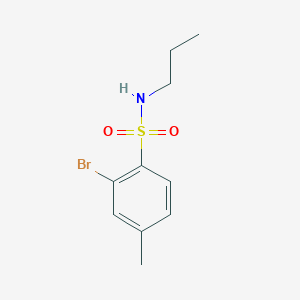
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)

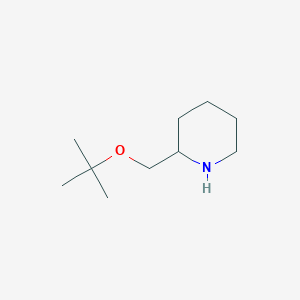
![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)


